molecular formula C7H5BrClNO4S B14855319 Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate

Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B14855319
M. Wt: 314.54 g/mol
InChI Key: MVVVTWWKURDTBX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. It is characterized by the presence of bromine, chlorine, and sulfonyl functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the bromination and chlorosulfonation of pyridine derivatives. One common method starts with 4-bromo-2-methylpyridine, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction is carried out in specialized reactors designed to handle corrosive reagents like chlorosulfonic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorosulfonyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Oxidation: Oxidative reactions can modify the pyridine ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while reduction can produce a hydroxyl or alkyl-substituted product.

Scientific Research Applications

Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and chlorosulfonyl makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H5BrClNO4S

Molecular Weight

314.54 g/mol

IUPAC Name

methyl 4-bromo-6-chlorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C7H5BrClNO4S/c1-14-7(11)5-2-4(8)3-6(10-5)15(9,12)13/h2-3H,1H3

InChI Key

MVVVTWWKURDTBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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